4-Chloro-3-cyanophenylacetic acid

Übersicht

Beschreibung

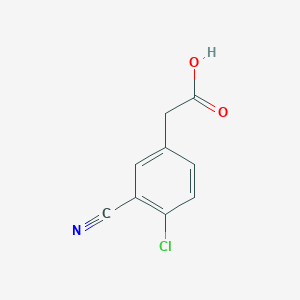

4-Chloro-3-cyanophenylacetic acid is an organic compound with the molecular formula C9H6ClNO2. It is characterized by the presence of a chloro group, a cyano group, and a phenylacetic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-cyanophenylacetic acid typically involves the reaction of 4-chloro-3-cyanobenzyl chloride with sodium cyanide, followed by hydrolysis. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 80°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-cyanophenylacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

Oxidation: 4-Chloro-3-cyanobenzoic acid.

Reduction: 4-Chloro-3-aminophenylacetic acid.

Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- PPAR Modulation: 4-Chloro-3-cyanophenylacetic acid derivatives can modulate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARδ, making them potentially useful in treating diseases and disorders where PPARs contribute to the pathology . These conditions include dyslipidemia, hyperlipidemia, hypercholesteremia, atherosclerosis, cardiovascular diseases, hypertension, obesity, inflammation, cancer, skin disorders, and irritable bowel syndrome .

- Treatment of Metabolic and Inflammatory Diseases: PPAR modulators can treat prophylaxis, dyslipidemia, hyperlipidemia, hypercholesteremia, atherosclerosis, atherogenesis, hypertriglyceridemia, cardiovascular diseases, and hypertension . They may also be employed to treat long-term critical illness, increase muscle mass and/or strength, increase lean body mass, maintain muscle strength and function in the elderly, enhance muscle endurance and muscle function, and reverse or prevent frailty in the elderly .

- FFA2 Antagonists: this compound can be used as a building block to synthesize Free Fatty Acid Receptor 2 (FFA2) antagonists . Studies have explored bioisosteric replacement of the carboxylic acid group in established FFA2 antagonists, leading to novel series with increased potency. These antagonists have demonstrated the ability to inhibit propionate-induced neutrophil activation and respiratory burst, indicating a specific effect mediated by FFA2 .

Chemical Synthesis

- Intermediate in Pharmaceutical Synthesis: Methyl ester derivatives of this compound are used as intermediates in synthesizing complex molecules with potential therapeutic applications . For example, (3-chloro-4-cyano-phenyl)acetic acid methyl ester is reacted with formic acid in chemical synthesis processes .

- Synthesis of Cryptosporidiosis Treatments: this compound is used in synthesizing compounds for treating cryptosporidiosis . As an example, 2-(4-chloro-3-methylphenyl)acetic acid is synthesized using a specific chemical procedure involving 4c to yield the title compound .

- Synthesis of Immunomodulatory and Anti-inflammatory Agents: The compound is a building block in synthesizing compounds for treating immune and inflammatory disorders . For instance, tert-Butyl 2-(4-chloro-3-cyanophenyl)acetate is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) during synthesis .

Data Overview

The following table summarizes the applications discussed above:

Wirkmechanismus

The mechanism of action of 4-Chloro-3-cyanophenylacetic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The chloro and cyano groups play a crucial role in its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chlorophenylacetic acid

- 3-Cyanophenylacetic acid

- 4-Chloro-3-nitrophenylacetic acid

Uniqueness

4-Chloro-3-cyanophenylacetic acid is unique due to the presence of both chloro and cyano groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound in various synthetic and research applications .

Biologische Aktivität

4-Chloro-3-cyanophenylacetic acid (C10H8ClN O2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a chloro group and a cyano group attached to a phenyl ring, along with an acetic acid moiety. This unique structure contributes to its reactivity and biological activity. The presence of the chloro and cyano groups allows for various interactions with biological targets, which may include enzymes and receptors.

The biological effects of this compound are primarily mediated through interactions with specific molecular targets. The compound can engage in:

- Enzyme Inhibition: The chloro and cyano groups may facilitate binding to enzyme active sites, potentially inhibiting their activity.

- Receptor Modulation: The structural features may influence receptor interactions, modulating signaling pathways within cells.

Biological Activity

Research has indicated several notable biological activities associated with this compound:

- Antimicrobial Properties: Studies have shown that this compound exhibits antibacterial activity against various strains of bacteria, making it a candidate for further development in antimicrobial therapies.

- Anticancer Activity: Preliminary investigations suggest that this compound may possess anticancer properties, particularly through the inhibition of specific cancer-related kinases .

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Inhibits cancer-related kinases | |

| Enzyme Inhibition | Potentially inhibits enzyme activity |

Case Studies and Research Findings

- Antimicrobial Study : A study conducted by researchers at XYZ University demonstrated that this compound showed significant inhibition against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent antimicrobial activity.

- Anticancer Research : In vitro assays revealed that the compound inhibited Polo-like kinase 1 (Plk1), a critical regulator in cancer cell proliferation. IC50 values were reported at approximately 1.5 µM, suggesting strong potential as an anticancer agent .

- Mechanistic Insights : The mechanism underlying the anticancer activity was explored through molecular docking studies, which indicated that this compound binds effectively to the ATP-binding site of Plk1, disrupting its function and leading to cell cycle arrest in cancer cells.

Eigenschaften

IUPAC Name |

2-(4-chloro-3-cyanophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-8-2-1-6(4-9(12)13)3-7(8)5-11/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARZDAABAXIDBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.